REACTION_CXSMILES
|
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CC(C)([O-])C.[Na+].[NH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16]1.C1C=CC(P(C2C(OC3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.[C].[Pd]>[N:6]1[CH:7]=[CH:8][C:3]([N:15]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16]2)=[CH:4][CH:5]=1 |f:0.1,2.3,7.8|
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Name
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resultant mixture
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
4-chloropyridine hydrochloride
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
53.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
10
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
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N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
5.39 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
palladium-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with refluxing
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
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FILTRATION
|
Details
|
the palladium-carbon was filtered off
|
Type
|
CUSTOM
|
Details
|
This liquid reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
300 mL of ethyl acetate and 300 mL of 1-M hydrochloric acid were added to the residue
|
Type
|
EXTRACTION
|
Details
|
to extract the target compound with the aqueous layer
|
Type
|
ADDITION
|
Details
|
Subsequently, 300 mL of ethyl acetate and 200 mL of 2-M aqueous sodium hydroxide solution were added to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
to extract the target compound with the organic layer this time
|
Type
|
WASH
|
Details
|
This organic layer was washed with 200 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
33.3 g (yield, 86%) of the target compound as an oily substance
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)N1C=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |